1H-Tetrazol-5-amine, 1-(2-pyridinyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

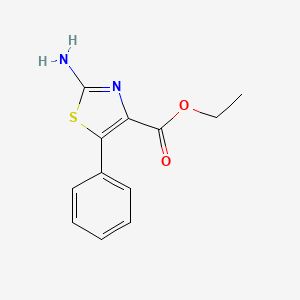

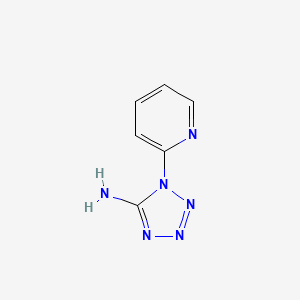

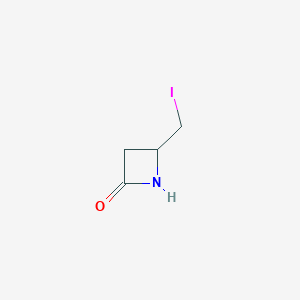

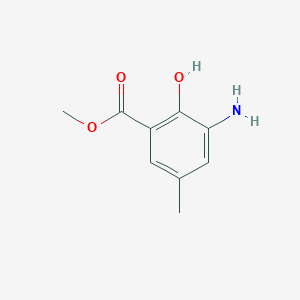

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- is a chemical compound with the molecular formula C6H6N6. It is also known by other names such as 5-Amino-1,2,3,4-tetrazole, 5-Amino-1H-tetrazole, 5-Aminotetrazole, Tetrazole, 5-amino-, 1H-Tetrazol-5-ylamine, 5-Tetrazolamine, 5-Amino-2H-tetrazole, 2H-Tetrazol-5-amine, Aminotetrazole, NSC 3004, and tetrazol-5-ylamine .

Synthesis Analysis

The synthesis of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- or related compounds has been reported in several studies. For instance, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . Another study reported the conversion of nitriles into 5-substituted 1H-tetrazoles using sodium azide and zinc salts as catalysts .Molecular Structure Analysis

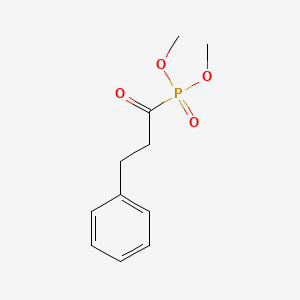

The molecular structure of 1H-Tetrazol-5-amine, 1-(2-pyridinyl)- can be represented by the InChI code: 1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H, (H2,7,9,11) . The molecular weight of this compound is 162.15 g/mol.科学的研究の応用

Click Chemistry Synthesis

“1H-Tetrazol-5-amine, 1-(2-pyridinyl)-” plays a significant role in click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of choice with specific biomolecules . The compound’s reactivity is utilized to create diverse molecular structures with potential applications in drug development and molecular imaging.

Medicinal Chemistry

In medicinal chemistry, this tetrazole derivative is valued for its bioisosteric properties, resembling carboxylic acid groups. It’s used to design compounds with improved pharmacokinetic properties, such as increased lipophilicity or metabolic stability, which are crucial for developing new medications .

Antimicrobial Agents

Research has shown that tetrazole derivatives exhibit promising antibacterial and antimycobacterial activities. They are being studied for their potential to inhibit the growth of antibiotic-resistant bacterial strains, which is a growing concern in healthcare .

Anticancer Research

The cytotoxic activity of tetrazole compounds against cancer cell lines is a field of active investigation. These compounds are evaluated for their ability to selectively target cancer cells without affecting normal cells, which is key for chemotherapy .

Drug Design

Due to its structural similarity to carboxylic acids, “1H-Tetrazol-5-amine, 1-(2-pyridinyl)-” is used in drug design as a bioisostere to improve the drug’s absorption, distribution, metabolism, and excretion (ADME) properties. It’s particularly useful in the design of drugs aimed at crossing cell membranes .

DNA Synthesis

This compound is utilized in the synthesis of DNA, where it serves as a building block. Its presence in the synthesis process is crucial due to its acidic nature and ability to form stable heterocyclic compounds, which are important in the formation of DNA strands .

Energetic Materials Development

The tetrazole ring is a component in the design of high-energy density materials (HEDM), which are of interest for applications requiring high-performance explosives. The nitrogen-rich nature of these compounds makes them suitable for such applications .

Molecular Docking Studies

“1H-Tetrazol-5-amine, 1-(2-pyridinyl)-” is also used in molecular docking studies to predict how small molecules, such as drugs or compounds, will interact with a target, typically a protein. This is vital for understanding drug efficacy and mechanism of action .

特性

IUPAC Name |

1-pyridin-2-yltetrazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-6-9-10-11-12(6)5-3-1-2-4-8-5/h1-4H,(H2,7,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADGFMYUPVUGEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=NN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505253 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Tetrazol-5-amine, 1-(2-pyridinyl)- | |

CAS RN |

76105-83-4 |

Source

|

| Record name | 1-(Pyridin-2-yl)-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![1,1,4,4,7,7,10,10-Octamethyl-2,3,4,7,8,9,10,12-octahydro-1H-dibenzo[b,h]fluorene](/img/structure/B1315138.png)